1H-imidazo[4,5-b]pyrazin-2-amine
Descripción
BenchChem offers high-quality 1H-imidazo[4,5-b]pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-imidazo[4,5-b]pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1H-imidazo[4,5-b]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRJMRTXYQGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426057 | |
| Record name | 1H-imidazo[4,5-b]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361382-81-2 | |
| Record name | 1H-imidazo[4,5-b]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1H-Imidazo[4,5-b]pyrazin-2-amine: A Privileged Scaffold in Targeted Oncology and Allosteric Kinase Inhibition
Executive Summary & Scientific Context
1H-imidazo[4,5-b]pyrazin-2-amine (also known as Zarzissine, originally isolated from the Mediterranean sponge Anchinoe paupertas) is a highly versatile fused bicyclic heteroaromatic compound[1]. In contemporary medicinal chemistry and rational drug design, this nitrogen-dense scaffold has emerged as a critical building block. It is extensively utilized in the development of highly selective inhibitors, particularly targeting the SHP2 (Src homology region 2 domain-containing phosphatase 2) allosteric pocket and various receptor tyrosine kinases (e.g., c-Met)[2].
The structural rigidity of the imidazopyrazine core, combined with its unique hydrogen-bonding vectors, allows it to act as an anchor within tight enzymatic binding pockets, making it indispensable for modern oncology therapeutics[3].
Chemical Structure and Physical Properties
The pharmacological utility of 1H-imidazo[4,5-b]pyrazin-2-amine is deeply rooted in its physicochemical properties. The planar geometry facilitates deep insertion into hydrophobic clefts, while the 2-amino group acts as a critical hydrogen bond donor. The nitrogen atoms in the pyrazine and imidazole rings serve as versatile hydrogen bond acceptors, enabling multi-point coordination networks[4].
Table 1: Physicochemical Properties of 1H-imidazo[4,5-b]pyrazin-2-amine
| Property | Value |
| IUPAC Name | 1H-imidazo[4,5-b]pyrazin-2-amine |
| CAS Number | 361382-81-2 |
| Molecular Formula | C5H5N5 |
| Molecular Weight | 135.13 g/mol |
| SMILES | C1=CN=C2C(=N1)NC(=N2)N |
| Melting Point | >300 °C (dec.) / 270-271 °C |
| Topological Polar Surface Area (TPSA) | 80.5 Ų |
| XLogP3 | -0.3 |
(Data synthesized from analytical chemical databases[4],[5],[1])
Mechanistic Role in SHP2 and Kinase Inhibition
Expertise & Experience: When designing SHP2 inhibitors, the primary objective is to block the transition of the enzyme from its auto-inhibited (closed) state to its active (open) state. The 1H-imidazo[4,5-b]pyrazin-2-amine scaffold is structurally primed to occupy the allosteric tunnel of SHP2[6].
Causality of Binding: The pyrazine nitrogen atoms frequently engage in critical water-mediated hydrogen bonding networks within the allosteric site. Simultaneously, the 2-amino group interacts directly with key acidic residues (e.g., Glu250), effectively acting as a molecular "latch" that stabilizes the closed conformation and prevents oncogenic Ras/MAPK signaling[3].
Mechanism of SHP2 allosteric inhibition by 1H-imidazo[4,5-b]pyrazin-2-amine.
Experimental Protocols: Synthesis and Characterization
Trustworthiness & Self-Validating Systems: To ensure reproducibility in drug discovery, the synthesis of the 1H-imidazo[4,5-b]pyrazin-2-amine core must be high-yielding and rigorously validated[7]. The most robust route involves the cyclocondensation of 2,3-diaminopyrazine with cyanogen bromide (BrCN).
Protocol 1: Synthesis of 1H-imidazo[4,5-b]pyrazin-2-amine
-
Dissolution: Dissolve 2,3-diaminopyrazine (1.0 eq) in a mixture of methanol and water (1:1 v/v) at ambient temperature.
-
Electrophilic Addition: Slowly add cyanogen bromide (1.2 eq) dropwise to the solution. Causality check: BrCN is highly electrophilic; slow addition controls the exothermic reaction, prevents over-alkylation, and ensures selective cyclization at the primary amines.
-
Cyclization: Stir the reaction mixture at 60 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.
-
Neutralization & Precipitation: Cool the mixture to 0 °C and adjust the pH to 8.0 using saturated aqueous NaHCO3. The target product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.
Protocol 2: Analytical Characterization (Self-Validating System)
To confirm structural integrity and rule out regioisomeric impurities, multi-nuclear NMR and high-resolution mass spectrometry (HRMS) are mandatory[8].
-
1H NMR (DMSO-d6, 400 MHz): Expected signals include a broad singlet for the -NH2 protons (~6.5-7.0 ppm, integrating for 2H), and two coupled doublets (or a broad singlet due to tautomeric averaging) in the aromatic region (~7.8-8.1 ppm) corresponding to the pyrazine protons.
-
HRMS (ESI+): Calculate for C5H6N5[M+H]+: 136.0623; observe the exact mass to definitively confirm identity[4].
Synthetic workflow and analytical validation for 1H-imidazo[4,5-b]pyrazin-2-amine.
Biological Evaluation: SHP2 Phosphatase Assay
When derivatizing this scaffold for oncology applications, evaluating its allosteric inhibition requires a highly sensitive functional assay[6].
-
Enzyme Preparation: Incubate recombinant full-length SHP2 protein (0.5 nM) with the synthesized 1H-imidazo[4,5-b]pyrazin-2-amine derivative (in a dose-response dilution series) in assay buffer (60 mM HEPES pH 7.4, 75 mM NaCl, 2 mM DTT, 0.05% Tween-20) for 30 minutes at room temperature. Causality check: Pre-incubation is strictly required for allosteric inhibitors to reach thermodynamic equilibrium binding before the substrate is introduced.
-
Substrate Addition: Add the surrogate fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) and an activating peptide (e.g., IRS1 pY1172) to trigger the open conformation.
-
Fluorescence Readout: Measure the fluorescence of the cleaved DiFMU product (Ex/Em = 358/450 nm) continuously for 20 minutes using a microplate reader.
-
Data Analysis: Calculate IC50 values using a four-parameter logistic curve fit to validate the compound's potency and allosteric efficacy.
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The Pharmacological Architecture of 1H-imidazo[4,5-b]pyrazin-2-amine in Oncology
A Technical Whitepaper on Scaffold Mechanics, Target Engagement, and Cytotoxic Efficacy
Executive Summary
In the landscape of modern oncology drug discovery, identifying privileged chemical scaffolds that can reliably engage intracellular targets is paramount. 1H-imidazo[4,5-b]pyrazin-2-amine (also identified in natural product chemistry as the marine alkaloid Zarzissine) represents a critical bicyclic heteroaromatic pharmacophore[1]. Originally isolated from the Mediterranean sponge Anchinoe paupertas, the unsubstituted core exhibits intrinsic cytotoxicity against multiple human and murine tumor cell lines[1][2].
However, from a rational drug design perspective, this scaffold's true value lies in its structural mimicry of the adenine ring of adenosine triphosphate (ATP). This whitepaper deconstructs the mechanism of action (MoA) of 1H-imidazo[4,5-b]pyrazin-2-amine and its synthetic derivatives, detailing how it disrupts tumor proliferation via ATP-competitive kinase inhibition and allosteric modulation, supported by rigorous, self-validating experimental protocols.
Mechanistic Axes in Tumor Cell Lines
The anti-tumor efficacy of the 1H-imidazo[4,5-b]pyrazin-2-amine scaffold operates through three distinct, yet complementary, biochemical mechanisms:
A. Intrinsic Cytotoxicity (The Natural Product Axis)
In its unsubstituted form (Zarzissine, C5H5N5 ), the molecule acts as a cytotoxic guanidine alkaloid[1]. It readily permeates tumor cell membranes and intercalates with nucleic acids or disrupts fundamental metabolic processes, leading to the induction of apoptosis. In vitro profiling demonstrates dose-dependent growth inhibition in murine leukemia (P-388), human nasopharyngeal carcinoma (KB), and human lung carcinoma (NSCLC-N6)[2].
B. ATP-Competitive Kinase Inhibition (The Hinge-Binding Axis)
The nitrogen-rich imidazo-pyrazine core is a highly efficient bioisostere for adenine. In the highly conserved ATP-binding pocket of protein kinases, the N1 and N3 atoms of the imidazo[4,5-b]pyrazine ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This scaffold has been successfully deployed to inhibit Cyclin-Dependent Kinases (CDKs), arresting the cell cycle at the G1/S transition[3], and the PI3K/mTOR network, starving the tumor cell of survival signals[4].
C. Allosteric Modulation (The SHP2 Axis)
Recent breakthroughs in targeted therapy have utilized the 1H-imidazo[4,5-b]pyrazin-2-amine scaffold to design potent allosteric inhibitors of the SHP2 phosphatase[5]. Rather than binding to the active site, functionalized derivatives bind to an allosteric pocket, acting as a "molecular glue" that stabilizes SHP2 in its auto-inhibited, closed conformation. This effectively severs the signal transduction from receptor tyrosine kinases (RTKs) to the RAS/MEK/ERK survival pathway[5].
Mechanism of 1H-imidazo[4,5-b]pyrazin-2-amine targeting SHP2 and CDKs.
Quantitative Data Synthesis
The biological activity of the core scaffold varies significantly depending on functionalization. The table below summarizes the baseline cytotoxicity of the unsubstituted natural product (Zarzissine) across standard tumor cell lines[2].
| Cell Line | Origin | Phenotype | Unsubstituted Scaffold IC₅₀ (µM) |
| KB | Human Nasopharyngeal Carcinoma | Epithelial | 37.00 |
| NSCLC-N6 | Human Lung Carcinoma | Non-Small Cell | 74.00 |
| P-388 | Murine Leukemia | Suspension | 88.80 |
Note: While the unsubstituted core exhibits micromolar potency, synthetic elaboration at the C5 and C6 positions of the pyrazine ring typically drives target-specific potency into the low nanomolar (<10 nM) range for targets like SHP2 and mTOR[4][5].
Self-Validating Experimental Protocols
To rigorously evaluate the mechanism of action of 1H-imidazo[4,5-b]pyrazin-2-amine derivatives, we must deploy assays that establish a direct causal link between target engagement and phenotypic outcome. As a Senior Application Scientist, I mandate the following self-validating workflows.
Protocol 1: Orthogonal Cell Viability Profiling (ATP-Quantitation)
Rationale: Standard MTT assays rely on mitochondrial reductase activity. Because 1H-imidazo[4,5-b]pyrazin-2-amine derivatives often inhibit the mTOR pathway (a master regulator of cellular metabolism)[4], MTT can yield false-positive cytotoxicity readouts due to metabolic stalling rather than true cell death. We utilize ATP-dependent luminescence (e.g., CellTiter-Glo) to directly quantify viable cells.
Step-by-Step Methodology:
-
Seeding: Plate KB or NSCLC-N6 cells at 3,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 0.1% (Internal Control: 0.1% DMSO vehicle must yield 100% viability).
-
Incubation: Incubate for 72 hours.
-
Lysis & Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Validation Check: The assay is only valid if the positive control (e.g., 1 µM Staurosporine) shows <5% viability, proving the assay's dynamic range.
Protocol 2: Intracellular Target Engagement via CETSA
Rationale: Biochemical kinase assays (cell-free) cannot account for cellular permeability, efflux pumps, or competition with high intracellular ATP concentrations (~1-5 mM). The Cellular Thermal Shift Assay (CETSA) proves that the imidazo-pyrazine scaffold physically binds its target (e.g., SHP2) inside the living tumor cell by measuring the thermodynamic stabilization of the protein upon ligand binding.
Step-by-Step Methodology:
-
Treatment: Treat intact tumor cells (e.g., 10⁶ cells/mL) with 1 µM of the compound or DMSO vehicle for 1 hour at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergents that might disrupt drug-protein interactions.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured, unbound proteins will precipitate, while the drug-stabilized proteins remain in the soluble supernatant.
-
Quantification: Run the soluble fractions on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-SHP2 or anti-CDK antibody.
-
Validation Check: A successful assay must show a rightward shift in the melting temperature ( ΔTm>2°C ) for the compound-treated group compared to the DMSO control, confirming direct intracellular binding.
Cellular Thermal Shift Assay (CETSA) workflow for target validation.
Conclusion
The 1H-imidazo[4,5-b]pyrazin-2-amine scaffold is a masterclass in chemical biology. Whether acting as the intrinsically cytotoxic marine natural product Zarzissine, or serving as the structural foundation for highly selective, ATP-competitive, and allosteric inhibitors, its ability to disrupt tumor cell proliferation is profound. By employing rigorous, self-validating assays like CETSA and ATP-quantitation, researchers can confidently map the structure-activity relationship (SAR) of this scaffold, driving the next generation of targeted oncology therapeutics.
References
-
Zarzissine, a new cytotoxic guanidine alkaloid from the Mediterranean sponge Anchinoe paupertas - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Bioactive natural products from marine sponges belonging to family Hymedesmiidae Source: Royal Society of Chemistry (RSC) URL:[Link]
-
SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 Source: Google Patents / Googleapis URL:[Link]
-
Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors Source: Durham E-Theses URL:[Link]
-
SHP2 INHIBITORS (mTOR context) - European Patent Office - EP 3772513 A1 Source: Google Patents / Googleapis URL:[Link]
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Advanced HPLC Method Development for the Purity Analysis of 1H-Imidazo[4,5-b]pyrazin-2-amine
Executive Summary
The accurate purity analysis of highly polar, basic heterocycles remains one of the most formidable challenges in pharmaceutical analytical chemistry. This application note details the mechanistic rationale and step-by-step protocols for the purity analysis of 1H-imidazo[4,5-b]pyrazin-2-amine . By moving away from traditional, failure-prone low-pH reversed-phase methods, we establish a self-validating analytical system utilizing a primary High-pH Reversed-Phase (RP) method cross-validated by an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Analyte Profiling & The Chromatographic Challenge
1H-imidazo[4,5-b]pyrazin-2-amine is a fused bicyclic heteroaromatic compound that serves as a critical synthetic intermediate and core scaffold for advanced therapeutics, including allosteric SHP2 inhibitors 1 and potent NPP1 inhibitors 2.
The analytical challenge is deeply rooted in its molecular structure. The molecule contains multiple nitrogen atoms across the pyrazine and imidazole rings, alongside an exocyclic amine, yielding a predicted pKa of approximately 8.47 3. When analyzed under standard acidic or neutral RP-HPLC conditions, the molecule is highly protonated. This triggers two critical analytical failures:
-
Poor Retention (Elution at t0 ): The ionized, highly polar species exhibits minimal partitioning into the C18 stationary phase, causing it to elute near the solvent front and masking critical early-eluting polar impurities 4.
-
Severe Peak Tailing: The protonated amine groups undergo secondary ion-exchange interactions with residual, unhybridized silanol groups on standard silica supports, destroying peak symmetry and resolution 5.
Mechanistic Rationale: The Causality of pH and Retention
To develop a robust, stability-indicating purity method, we must manipulate the ionization state of the analyte.
The High-pH Strategy: By utilizing a mobile phase pH of 10.0 (at least 1.5 units above the analyte's pKa), we suppress the ionization of the basic nitrogens. The molecule partitions into the stationary phase as a neutral free base, drastically increasing its hydrophobicity and retention factor ( k′ ). Because standard silica dissolves at pH > 8.0, a highly cross-linked hybrid organic-inorganic silica column (e.g., Waters XBridge C18) is mandatory to withstand the alkaline conditions 6.
Fig 1. Causality of mobile phase pH on the ionization state, retention, and peak shape of 1H-imidazo[4,5-b]pyrazin-2-amine.
Experimental Methodologies
Protocol A: Primary High-pH RP-HPLC Purity Method
This method is designed as the primary workhorse for routine purity analysis and related substances quantification.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4HCO3 ) in 1000 mL of ultra-pure water (10 mM). Adjust the pH precisely to 10.0 ± 0.05 using dilute Ammonium Hydroxide ( NH4OH ). Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm.
-
Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA/UV at 254 nm (primary) and 280 nm (secondary).
Step 3: Sample Preparation
-
Diluent: Water:Acetonitrile (80:20, v/v).
-
Standard/Sample Concentration: Prepare the analyte at 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
Protocol B: Orthogonal HILIC Method (Cross-Validation)
To ensure no highly polar impurities are co-eluting with the solvent front in Protocol A, HILIC is used. Here, the analyte is intentionally kept in its protonated, polar state to maximize retention on a polar stationary phase.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with glacial acetic acid.
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge Amide, 150 mm × 4.6 mm, 3.5 µm.
-
Isocratic Elution: 15% Mobile Phase A / 85% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
Quantitative Data & Method Validation
Table 1: Gradient Profile for Protocol A (High-pH RP-HPLC)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (pH 10.0 Buffer) | % Mobile Phase B (Acetonitrile) | Elution Phase |
| 0.0 | 1.0 | 95 | 5 | Equilibration |
| 2.0 | 1.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 1.0 | 40 | 60 | Linear Gradient |
| 18.0 | 1.0 | 10 | 90 | Column Wash |
| 20.0 | 1.0 | 10 | 90 | Column Wash |
| 20.1 | 1.0 | 95 | 5 | Re-equilibration |
| 25.0 | 1.0 | 95 | 5 | End of Run |
Table 2: System Suitability and Validation Metrics (RP-HPLC vs HILIC)
| Parameter | High-pH RP-HPLC (Protocol A) | Orthogonal HILIC (Protocol B) | Acceptance Criteria |
| Retention Time ( tR ) | 8.45 min | 12.30 min | > 3.0 min ( k′ > 2) |
| Tailing Factor ( Tf ) | 1.12 | 1.08 | ≤ 1.5 |
| Theoretical Plates ( N ) | > 45,000 | > 38,000 | > 10,000 |
| Resolution ( Rs ) | 3.2 (from nearest impurity) | 2.8 (from nearest impurity) | ≥ 2.0 |
| % RSD of Peak Area | 0.45% (n=6) | 0.62% (n=6) | ≤ 2.0% |
The Self-Validating System: Ensuring Peak Purity
A single chromatographic method can never definitively prove peak purity, as impurities with identical hydrophobicity will co-elute. This protocol establishes a self-validating system by coupling two orthogonal retention mechanisms.
If an impurity co-elutes with 1H-imidazo[4,5-b]pyrazin-2-amine in the RP-HPLC method (driven by hydrophobicity), it is highly improbable that it will also co-elute in the HILIC method (driven by polarity and hydrogen bonding). By comparing the mass balance and impurity profiles of both methods, the analytical scientist can authoritatively guarantee the purity of the API.
Fig 2. Self-validating analytical workflow utilizing orthogonal retention mechanisms to guarantee peak purity.
References
-
European Patent Office. "SHP2 INHIBITORS" (EP 3772513 A1). Google Patents.1
-
Journal of Medicinal Chemistry. "Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)." ACS Publications.2
-
ChemBK. "1H-IMIDAZO[4,5-B]PYRAZIN-2-AMINE - Physico-chemical Properties." ChemBK Database.3
-
Resolian. "HPLC-UV Method Development for Highly Polar Impurities." Resolian Analytical Services.4
-
Welch Materials. "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." Welch Knowledge Base.5
-
MAC-MOD Analytical. "DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK." MAC-MOD Applications.6
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Application Notes and Protocols for 1H-imidazo[4,5-b]pyrazin-2-amine in Cell Culture Experiments
Introduction
1H-imidazo[4,5-b]pyrazin-2-amine is a heterocyclic organic compound belonging to the imidazopyrazine class.[1] The structural similarity of the imidazopyrazine core to purine bases has made its derivatives a significant area of interest in medicinal chemistry and drug discovery.[2][3] These compounds have been investigated for a range of biological activities, including their potential as kinase inhibitors for anticancer therapy.[4][5] Specifically, derivatives of the imidazo[4,5-b]pyrazine scaffold have shown potent inhibitory activity against key signaling proteins such as the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase often dysregulated in various cancers.[4] This document provides a detailed guide for researchers on the proper formulation and application of 1H-imidazo[4,5-b]pyrazin-2-amine in cell culture experiments to ensure reliable and reproducible results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1H-imidazo[4,5-b]pyrazin-2-amine is fundamental for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅ | |
| Molecular Weight | 135.13 g/mol | |
| Appearance | Typically a solid powder. | [6] |
| Purity | ≥95% recommended for cell-based assays. | [6] |
| Storage | Store lyophilized powder at -20°C, protected from light and moisture. |
Formulation Guidelines
The low aqueous solubility of many heterocyclic amines necessitates a careful formulation strategy for cell culture applications. The following protocols are designed to ensure the compound remains in solution and is delivered to the cells in a consistent and non-toxic manner.
Protocol 1: Preparation of a High-Concentration Stock Solution
The use of an organic solvent is typically required to dissolve 1H-imidazo[4,5-b]pyrazin-2-amine. Dimethyl sulfoxide (DMSO) is a common and effective choice.
Materials:
-
1H-imidazo[4,5-b]pyrazin-2-amine (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized 1H-imidazo[4,5-b]pyrazin-2-amine and the DMSO to equilibrate to room temperature.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound. For example, to prepare a 10 mM stock solution, weigh out 1.35 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C for up to 6 months. For longer-term storage, -80°C is recommended.
Causality Behind Experimental Choices:
-
Anhydrous DMSO is crucial as water can promote the precipitation of hydrophobic compounds.
-
Amber vials protect the light-sensitive compound from degradation.
-
Aliquoting prevents repeated freezing and thawing, which can lead to compound degradation and precipitation.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium immediately before use.
Materials:
-
10 mM stock solution of 1H-imidazo[4,5-b]pyrazin-2-amine in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Cells seeded in multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform a serial dilution. First, dilute the 10 mM stock solution in pre-warmed culture medium to an intermediate concentration (e.g., 1 mM or 100 µM).
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentrations directly in the wells of the cell culture plate. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of a 1 mM intermediate solution.
-
Solvent Control: It is critical to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of the compound used. Typically, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Incubation: Gently mix the plate and incubate for the desired experimental duration.
Trustworthiness and Self-Validating Systems:
-
Always visually inspect the medium after adding the compound for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized, for example, by lowering the final concentration or using a different solvent system.
-
Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the non-toxic concentration range of both the compound and the solvent for your specific cell line.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing and applying 1H-imidazo[4,5-b]pyrazin-2-amine in a cell culture experiment.
Caption: Workflow for 1H-imidazo[4,5-b]pyrazin-2-amine Formulation.
Putative Mechanism of Action and In Vitro Assays
Derivatives of imidazo[4,5-b]pyrazine have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[4] Aberrant c-Met signaling is implicated in various aspects of cancer, including proliferation, survival, and metastasis. Therefore, a primary application of 1H-imidazo[4,5-b]pyrazin-2-amine in cell culture is likely to be the investigation of its effects on c-Met signaling and cancer cell biology.
Suggested In Vitro Assays:
-
Kinase Activity Assay: To directly assess the inhibitory effect on c-Met or other kinases.
-
Cell Viability/Proliferation Assays (e.g., MTT, BrdU): To determine the compound's effect on cancer cell growth.
-
Western Blotting: To analyze the phosphorylation status of c-Met and downstream signaling proteins such as Akt and ERK.
-
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell): To evaluate the impact on metastatic potential.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.
Based on published data for a potent imidazo[4,5-b]pyrazine derivative, effective concentrations in cellular assays can range from nanomolar to low micromolar.[4] A starting dose-response experiment could range from 10 nM to 10 µM.
c-Met Signaling Pathway
The following diagram illustrates a simplified c-Met signaling pathway, a likely target of 1H-imidazo[4,5-b]pyrazin-2-amine.
Caption: Simplified c-Met Signaling Pathway and Putative Inhibition.
References
-
Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. [Link]
-
PubChem. (n.d.). 1H-imidazo[4,5-b]pyrazin-2-amine. National Center for Biotechnology Information. [Link]
-
Ghannam, I. A. Y., et al. (2022). Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry. [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 2. [Link]
-
Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 28. [Link]
-
MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4936. [Link]
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-imidazo[4,5-b]pyrazin-2-amine | C5H5N5 | CID 6917447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Off-Target Toxicity in 1H-Imidazo[4,5-b]pyrazin-2-amine Kinase Inhibitor Development
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot the unique toxicological and selectivity challenges associated with 1H-imidazo[4,5-b]pyrazin-2-amine derivatives. This scaffold is a powerful ATP-competitive hinge binder, but its development is frequently derailed by off-target kinome cross-reactivity and species-specific metabolic toxicity.
Below, you will find mechanistic FAQs, self-validating experimental protocols, and structural optimization strategies to guide your lead optimization workflows.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Our lead 1H-imidazo[4,5-b]pyrazin-2-amine derivative shows excellent potency against our primary kinase target, but KINOMEscan data reveals broad off-target activity. Why is this happening, and how do we fix it? A: The 1H-imidazo[4,5-b]pyrazin-2-amine core is an exceptionally efficient ATP-competitive hinge binder. Because the ATP-binding pocket is highly conserved across the human kinome, the basic bidentate hydrogen-bonding motif of the imidazo-pyrazine core frequently cross-reacts with off-target kinases (e.g., EGFR, VEGFR), leading to systemic toxicity. Causality: The lack of steric bulk directing the molecule into non-conserved allosteric pockets forces it to rely solely on conserved hinge interactions. Solution: Consider scaffold hopping. Replacing the chemically labile scaffold with a triazolo[4,5-b]pyrazine core has been shown to exploit unique autoinhibitory kinase conformations, drastically improving selectivity. This exact strategy was utilized in the discovery of the highly selective c-MET inhibitor[1].
Q2: Our compound demonstrated a clean safety profile in rodent models, but caused severe obstructive renal toxicity in non-human primates (NHPs). What is the mechanism behind this interspecies discrepancy? A: This is a hallmark of Aldehyde Oxidase (AO)-mediated metabolic toxicity . To improve kinase affinity, imidazo[4,5-b]pyrazines are frequently decorated with azaheterocycles (such as quinolines). While rodents primarily clear these molecules via CYP450 enzymes, humans and NHPs possess high hepatic Aldehyde Oxidase activity[2]. Causality: AO rapidly oxidizes these azaheterocycles into highly insoluble oxo-metabolites (e.g., 2-quinolinone derivatives). Because these metabolites have drastically lower solubility than the parent drug, they precipitate in the renal tubules, causing crystal nephropathy and acute renal failure[2]. Solution: Introduce steric hindrance near the AO oxidation site (e.g., the C3 position of the quinoline ring) or modulate the electron-donating properties of the appendage to block AO-mediated metabolism[3].
Section 2: Visualizing the Optimization Workflows
Caption: Workflow for optimizing kinase selectivity and mitigating off-target toxicity.
Caption: Species-specific Aldehyde Oxidase (AO) metabolic pathway leading to renal toxicity.
Section 3: Quantitative SAR Optimization Data
To systematically reduce off-target toxicity, structural modifications must balance kinome selectivity with metabolic stability. The table below summarizes the quantitative impact of standard SAR interventions on this scaffold.
| Scaffold / Structural Modification | Kinase Selectivity Profile | AO Clearance (T½ in Primate Cytosol) | Primary Toxicity Risk |
| Unmodified 1H-Imidazo[4,5-b]pyrazin-2-amine | Poor (>50 off-target kinases hit) | Moderate (>30 min) | Broad systemic toxicity |
| + Quinoline appendage (e.g., SGX523 analogs) | High (<5 off-target kinases hit) | Rapid (<10 min) | Renal crystal nephropathy |
| + Steric hindrance at Quinoline C3 | High (<5 off-target kinases hit) | Stable (>60 min) | Minimized (AO blocked) |
| Scaffold Hop: Triazolo[4,5-b]pyrazine | Exquisite (1-2 off-target kinases) | Stable (>60 min) | Minimized (Highly selective) |
Section 4: Self-Validating Experimental Protocols
To ensure data integrity, every assay must be self-validating. The following protocols include internal controls that verify the assay's mechanistic logic regardless of your lead compound's performance.
Protocol 1: Aldehyde Oxidase (AO) Metabolic Stability & Solubility Profiling
This assay determines if your compound is susceptible to species-specific AO metabolism, preventing late-stage in vivo failures[3].
Step-by-Step Methodology:
-
Preparation: Thaw pooled human and cynomolgus monkey liver cytosol (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Setup (Self-Validation):
-
Positive Control: Zaleplon (a known AO substrate).
-
Inhibitor Control: Pre-incubate parallel samples with 100 µM Raloxifene (a potent, specific AO inhibitor) and 100 µM Allopurinol (a Xanthine Oxidase inhibitor).
-
-
Reaction Initiation: Add your imidazo[4,5-b]pyrazine derivative (final concentration 1 µM, 0.1% DMSO). Incubate at 37°C.
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS.
-
Data Interpretation: If your compound degrades rapidly in the standard cytosol but remains stable in the Raloxifene-treated arm (and degrades in the Allopurinol arm), the clearance is definitively AO-mediated.
Protocol 2: Cellular Target Engagement via NanoBRET™
Biochemical selectivity (KINOMEscan) does not always translate to cellular selectivity due to differing intracellular ATP concentrations. Use NanoBRET to confirm on-target engagement in living cells.
Step-by-Step Methodology:
-
Cell Plating: Transfect HEK293 cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well plate.
-
Tracer Addition: Add the appropriate NanoBRET™ fluorescent tracer at its predetermined KD,app concentration.
-
Compound Treatment: Add your inhibitor in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM).
-
Validation Control: Include a well with Staurosporine (a pan-kinase inhibitor) to define the maximum tracer displacement baseline.
-
Incubation & Detection: Incubate for 2 hours at 37°C. Add NanoBRET Nano-Glo® Substrate and measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).
-
Data Interpretation: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms that your imidazo-pyrazine derivative is successfully displacing the tracer and engaging the target inside the cell.
References
-
Cui, J. J., et al. (2012). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(18), 8091–8109.[Link]
-
Zhang, J. W., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(12), 1847-1855.[Link]
-
Diamond, S., et al. (2010). Species-specific metabolism of SGX523 by aldehyde oxidase and the toxicological implications. Drug Metabolism and Disposition, 38(8), 1277-1285.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Species-specific metabolism of SGX523 by aldehyde oxidase and the toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing crystallization conditions for 1H-imidazo[4,5-b]pyrazin-2-amine purification
Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult on the downstream processing of rigid, nitrogen-dense molecules. 1 (also known in natural product literature as the marine alkaloid Zarzissine) presents a classic purification bottleneck: it exhibits an exceptionally high melting point (>300 °C with decomposition) and a robust intermolecular hydrogen-bonding network[1].
This guide is designed to move beyond basic empirical screening. By understanding the thermodynamic causality of your system, you can implement self-validating protocols that ensure high-purity crystalline recovery.
Part 1: Diagnostic Q&A (Troubleshooting Common Failures)
Q1: My crude 1H-imidazo[4,5-b]pyrazin-2-amine will not dissolve in standard organic solvents (EtOAc, DCM, Hexane). How can I achieve a workable concentration for crystallization? The Causality: The imidazole NH and exocyclic amine act as potent hydrogen bond donors, while the pyrazine nitrogens are strong acceptors[2]. This creates a massive lattice energy that non-polar and weakly polar solvents cannot overcome. The Solution: You must disrupt the hydrogen-bonding network. This is achieved either by using highly polar protic solvents like 1[3], or by leveraging the compound's basicity. By , the charged species becomes highly soluble in aqueous media, allowing for controlled reactive crystallization.
Q2: During cooling, my solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. What is happening? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when your cooling rate is too rapid, pushing the solution past the metastable zone directly into the labile zone. The high supersaturation forces the solute to crash out as an amorphous, solute-rich liquid phase rather than assembling into an ordered crystal lattice. The Solution: Decrease your cooling rate (e.g., 0.1 °C/min) and introduce pure seed crystals the moment the solution reaches the cloud point (the upper boundary of the metastable zone).
Q3: My final crystals still contain structurally similar purine-analog impurities. How do I improve the exclusion of these impurities? The Causality: Rapid nucleation traps kinetic impurities within the crystal lattice. The Solution: Implement a prolonged "aging" or Ostwald ripening phase. By holding the slurry at a temperature just below the solubility curve for several hours, smaller, impure crystals dissolve, and the material redeposits onto larger, thermodynamically stable, and purer crystal faces. Furthermore, 4 can be used to alter the supramolecular synthons and selectively exclude impurities[4].
Part 2: Mechanistic Workflows & Visualizations
Workflow 1: Overcoming Low Solubility via pH-Shift
Decision matrix for addressing the poor aqueous/organic solubility of imidazopyrazines.
Workflow 2: Avoiding Liquid-Liquid Phase Separation (Oiling Out)
Thermodynamic pathways illustrating the causality between cooling rates and phase separation.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: pH-Shift Reactive Crystallization (Self-Validating)
Use this protocol when the free base is entirely insoluble in available organic solvents.
-
Suspension: Suspend 10 g of crude 1H-imidazo[4,5-b]pyrazin-2-amine in 100 mL of deionized water (10 volumes).
-
Dissolution via Acidification: Slowly titrate the suspension with 1M HCl under continuous stirring at 25 °C. Monitor the pH. As the pH drops below 3.0, the basic pyrazine/imidazole nitrogens will protonate, forming a highly soluble conjugate acid. Continue until complete dissolution is achieved (do not drop pH below 1.2 to avoid degradation).
-
In-Process Control (IPC) - Polish Filtration: Pass the acidic solution through a 0.45 µm PTFE membrane. Validation checkpoint: This physically removes insoluble mechanical impurities and unreacted oligomers, resetting the thermal history of the solution.
-
Controlled Neutralization: Transfer the filtrate to a reactor. Using a syringe pump, add 1M NaOH at a strict rate of 0.1 mL/min.
-
Seeding: Once the solution exhibits a faint, persistent opalescence (indicating the boundary of the metastable zone), halt the NaOH addition. Immediately add 0.1 g (1% w/w) of pure 1H-imidazo[4,5-b]pyrazin-2-amine seed crystals.
-
Aging & Isolation: Resume NaOH addition at 0.05 mL/min until the pH reaches ~7.0. Age the resulting slurry for 4 hours at 20 °C to promote Ostwald ripening. Filter, wash with cold water, and dry under vacuum at 50 °C.
Protocol B: Anti-Solvent Cooling Crystallization (Methanol/Acetone)
Use this protocol if the compound can be dissolved in hot polar protic solvents.
-
Dissolution: Suspend the crude material in Methanol (MeOH). Heat to 60 °C under reflux until complete dissolution is achieved.
-
Anti-Solvent Titration: While maintaining 60 °C, slowly add Acetone (anti-solvent) dropwise. Stop the addition the exact moment the solution becomes slightly cloudy (cloud point).
-
Zone Reset: Add 1-2 drops of hot MeOH until the solution just turns clear again. Validation checkpoint: This ensures you are perfectly positioned at the top of the metastable zone without premature nucleation.
-
Cooling Ramp: Program the reactor to cool linearly at 0.2 °C/min down to 5 °C.
-
Isolation: Filter the crystalline slurry through a sintered glass funnel. Wash the cake with pre-chilled Acetone (5 °C) to displace the mother liquor without dissolving the product.
Part 4: Quantitative Data & Physicochemical Parameters
Table 1: Physicochemical & Solvent Parameters for 1H-imidazo[4,5-b]pyrazin-2-amine
| Parameter | Value / Observation | Mechanistic Rationale |
| Molecular Formula | C5H5N5 | High nitrogen-to-carbon ratio drives extreme polarity and basicity. |
| Melting Point | >300 °C (dec) | Indicates massive lattice energy; requires high-enthalpy solvation to break crystal packing. |
| Optimal Solvents | H2O, Methanol (MeOH) | Protic solvents successfully disrupt the intermolecular H-bonds of the free base. |
| Poor Solvents | Hexane, EtOAc, DCM | Lack of H-bond disruption capability leads to near-zero solubility. |
| pH Sensitivity | Highly pH-dependent | 5 (pH < 5) drastically increases aqueous solubility by forming pharmaceutically acceptable salts[5]. |
Part 5: References
-
Dictionary of marine natural products with CD-ROM , pageplace.de.1
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies... , acs.org.2
-
Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions , benchchem.com.
-
Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers , acs.org. 4
-
SHP2 INHIBITORS - European Patent Office - EP 3772513 A1 , googleapis.com. 5
Sources
resolving HPLC peak tailing during imidazopyrazine compound analysis
Topic: Resolving HPLC Peak Tailing for Imidazopyrazine Compounds
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting severe peak tailing during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of imidazopyrazine derivatives.
Mechanistic Overview: The "Why" Behind the Tail
Imidazopyrazines are nitrogen-rich heterocyclic scaffolds frequently utilized in drug discovery, particularly in the development of kinase inhibitors such as acalabrutinib[1]. Due to the presence of multiple basic nitrogen atoms, these compounds are highly prone to severe peak tailing.
Peak tailing fundamentally compromises resolution, integration accuracy, and assay reproducibility[2]. For basic compounds like imidazopyrazines, tailing is predominantly driven by secondary chemical interactions. While the primary retention mechanism is hydrophobic partitioning with the C18 stationary phase, the basic nitrogen atoms (which are protonated under standard LC conditions) undergo strong ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica support[3]. This "velcro-like" adsorption causes the analyte to stick to the column and elute slowly, forming an asymmetrical tail[4].
Caption: Mechanism of secondary ion-exchange interactions causing peak tailing.
Diagnostic Workflow
Before adjusting mobile phases, you must determine whether the tailing is a systemic physical issue or a chemical interaction specific to the imidazopyrazine.
Caption: Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do imidazopyrazines exhibit severe peak tailing compared to neutral compounds? A: Imidazopyrazines contain basic amine functionalities. In a typical aqueous mobile phase, these nitrogen atoms are protonated, carrying a positive charge. Standard silica-based columns contain residual silanol groups. Above a pH of ~3.5, these silanols deprotonate and become negatively charged. The electrostatic attraction between the positively charged imidazopyrazine and the negatively charged silanols creates a secondary retention mechanism that is difficult to break, resulting in an asymmetrical, tailing peak[4]. Neutral compounds do not undergo this ion-exchange interaction.
Q2: How do I choose the right mobile phase pH and buffer to suppress tailing? A: Chromatography should ideally be performed at least two pH units above or below the pKa of the analyte's functional groups to ensure it is in a single ionization state. For imidazopyrazines, the most effective strategy is to lower the mobile phase pH to 2.5–3.0 (e.g., using 0.1% formic acid or phosphoric acid). At this low pH, the residual silanol groups on the silica packing are protonated and rendered neutral, effectively shutting down the secondary ionic interactions. Additionally, using an adequate buffer concentration (e.g., 20–50 mM) helps maintain a stable pH and masks any remaining active sites[5].
Q3: Which column chemistries are best suited for these nitrogen-rich heterocycles? A: Avoid older "Type A" silica columns. Instead, utilize modern "Type B" high-purity silica columns that are fully end-capped[3]. End-capping involves reacting residual silanols with a small silane (like trimethylchlorosilane) to sterically block them. If tailing persists, consider polar-embedded columns or Charged Surface Hybrid (CSH) columns, which are specifically engineered to repel basic compounds and prevent silanol interactions.
Q4: What if all peaks in my chromatogram are tailing, not just the imidazopyrazine? A: If a neutral marker (like toluene or uracil) also tails, you have a physical problem, not a chemical one[4]. This is typically caused by extra-column dead volume (e.g., poorly seated fittings, excessively long or wide tubing) or a compromised column (e.g., a void at the head of the column or a partially plugged inlet frit)[6].
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Chemical Tailing
Causality: This protocol systematically lowers the mobile phase pH to protonate silanol groups, breaking the ion-exchange interaction with the basic imidazopyrazine.
-
Preparation of Buffers: Prepare three distinct aqueous mobile phases:
-
Condition A (Neutral): 25 mM Potassium phosphate buffer, adjusted to pH 7.0.
-
Condition B (Mid-Acidic): 25 mM Potassium phosphate buffer, adjusted to pH 4.5.
-
Condition C (Highly Acidic): 25 mM Potassium phosphate buffer, adjusted to pH 2.5 using phosphoric acid.
-
-
System Equilibration: Flush the HPLC system with Condition A. Equilibrate the analytical column (e.g., C18, 5 µm, 150 x 4.6 mm) for at least 10 column volumes until the baseline is stable.
-
Injection: Inject 10 µL of the imidazopyrazine standard. Crucial: Ensure the sample is dissolved in the starting mobile phase to prevent solvent-mismatch distortion[7].
-
Evaluation: Record the chromatogram and calculate the USP Tailing Factor ( Tf ).
-
Iteration: Repeat steps 2-4 for Conditions B and C. Observe the reduction in Tf as the pH drops below the pKa of the silanol groups.
Protocol 2: Hardware Diagnostics for Physical Tailing
Causality: This self-validating test isolates whether the tailing originates from the column bed or the system's plumbing.
-
Neutral Marker Test: Inject a neutral, non-retained compound (e.g., uracil for reversed-phase) alongside your imidazopyrazine[4].
-
Analysis of Peak Shape:
-
If only the imidazopyrazine tails: The issue is chemical. Proceed to Protocol 1.
-
If both peaks tail equally: The issue is physical (dead volume or column void).
-
-
Isolating the Void: Replace the analytical column with a zero-dead-volume union. Inject the neutral marker. If the peak is broad or asymmetrical, the dead volume is in the system plumbing (check injector seat, tubing connections, and detector flow cell). If the peak is perfectly sharp, the physical void is inside the discarded analytical column; replace the column immediately.
Quantitative Data Presentation
The following table summarizes expected peak shape metrics for a standard imidazopyrazine derivative under various chromatographic conditions, demonstrating the efficacy of pH control and column selection.
| Mobile Phase pH | Buffer Strength | Column Chemistry | USP Tailing Factor ( Tf ) | Resolution Status |
| 7.0 | 10 mM | Standard C18 (Non-end-capped) | 2.85 | Severe Tailing (Unacceptable) |
| 4.5 | 25 mM | Standard C18 (Non-end-capped) | 1.90 | Moderate Tailing |
| 2.5 | 25 mM | Standard C18 (Non-end-capped) | 1.45 | Acceptable |
| 2.5 | 50 mM | End-capped C18 | 1.15 | Excellent Symmetry |
| 2.5 | 0.1% FA | Polar-Embedded C18 | 1.05 | Optimal Symmetry |
Note: A USP Tailing Factor of 1.0 represents perfect symmetry. Tf≤1.5 is generally acceptable for accurate quantitation.
Sources
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. chromacademy.com [chromacademy.com]
- 3. scribd.com [scribd.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
A Comparative Guide to Imidazopyrazine-Based Kinase Inhibitors: Beyond the Core Scaffold of 1H-imidazo[4,5-b]pyrazin-2-amine
This guide offers an in-depth comparison of advanced imidazopyrazine-based kinase inhibitors, using the foundational molecule, 1H-imidazo[4,5-b]pyrazin-2-amine, as a structural reference point. While the core scaffold itself is not extensively characterized as a potent kinase inhibitor, its derivatives have emerged as highly effective and selective agents against a range of critical cancer-related kinases. Here, we will dissect the structure-activity relationships (SAR) of these derivatives, present their comparative efficacy through experimental data, and provide detailed protocols for their evaluation.
The Imidazopyrazine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazopyrazine core is a heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a "hinge-binder," effectively interacting with the ATP-binding pocket of various kinases. This interaction is a cornerstone of kinase inhibition, and the versatility of the imidazopyrazine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.
The unsubstituted 1H-imidazo[4,5-b]pyrazin-2-amine serves as the fundamental building block. However, the true therapeutic potential is unlocked through strategic chemical modifications of this core.
Comparative Analysis of Imidazopyrazine-Based Kinase Inhibitors
To illustrate the remarkable gains in potency and selectivity achieved through chemical elaboration of the imidazopyrazine scaffold, we will compare a selection of advanced inhibitors targeting key oncogenic kinases: c-Met, Aurora Kinase A, and Cyclin-Dependent Kinase 9 (CDK9).
Core Scaffold: 1H-imidazo[4,5-b]pyrazin-2-amine
-
PubChem CID: 6917447[1]
-
Biological Activity: Limited publicly available data on its kinase inhibitory activity. It is primarily utilized as a foundational scaffold for the synthesis of more complex and potent derivatives.
Featured Imidazopyrazine-Based Kinase Inhibitors
Here, we highlight three distinct derivatives that showcase the power of medicinal chemistry in transforming a simple scaffold into potent and selective kinase inhibitors.
-
Compound 1D-2: A Potent and Selective c-Met Inhibitor
-
Target: Mesenchymal-Epithelial Transition Factor (c-Met)
-
Significance: Aberrant c-Met activation is a key driver in numerous cancers, promoting tumor growth, metastasis, and drug resistance.[2]
-
Inhibitory Profile: Compound 1D-2 demonstrates exceptional potency against the c-Met kinase.
-
-
An Imidazo[1,2-a]pyrazine-based Aurora A Kinase Inhibitor
-
Target: Aurora Kinase A
-
Significance: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many human tumors.[3]
-
Inhibitory Profile: This class of compounds has been optimized to show potent inhibition of Aurora A.
-
-
Compound 1d (from Al-Ghorbani et al.): A Novel CDK9 Inhibitor
-
Target: Cyclin-Dependent Kinase 9 (CDK9)
-
Significance: CDK9 is a key regulator of transcription, and its inhibition is a promising therapeutic strategy for various cancers.
-
Inhibitory Profile: Compound 1d has been identified as a potent inhibitor of CDK9.
-
Data Presentation: A Head-to-Head Comparison
The following table summarizes the in vitro potency of the featured imidazopyrazine-based inhibitors against their respective primary kinase targets.
| Compound/Scaffold | Primary Kinase Target | IC50 (nM) | Reference |
| 1H-imidazo[4,5-b]pyrazin-2-amine | - | Data not available | - |
| Compound 1D-2 | c-Met | 1.45 | [2] |
| Imidazo[1,2-a]pyrazine Derivative | Aurora A | Potent biochemical activity | [3] |
| Compound 1d (Al-Ghorbani et al.) | CDK9 | 180 |
Note: The IC50 value for the Aurora A inhibitor is described qualitatively in the source material. For CDK9 inhibitor 1d, the IC50 is explicitly stated.
Visualizing the Core Structures and a Key Signaling Pathway
To better understand the chemical basis of these inhibitors and the biological context of their action, the following diagrams are provided.
Caption: Core vs. Decorated Imidazopyrazine Scaffolds
Caption: Inhibition of the c-Met Signaling Pathway
Experimental Protocols: Assessing Kinase Inhibitory Activity
The determination of a compound's IC50 value against a specific kinase is a critical step in drug discovery. Below are detailed, step-by-step methodologies for two common in vitro kinase assays.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4x test compound (imidazopyrazine derivative) solution.
-
Add 5 µL of a 2x kinase/substrate solution.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
-
The ratio of the two emission intensities is calculated to determine the extent of phosphorylation.
-
Caption: Z'-LYTE™ Kinase Assay Workflow
LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Methodology:
-
Assay Preparation:
-
Prepare a serial dilution of the imidazopyrazine test compound.
-
Prepare a solution containing the kinase and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled tracer.
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the test compound.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Caption: LanthaScreen™ Kinase Binding Assay Workflow
Conclusion: The Path from Scaffold to Potent Inhibitor
The imidazopyrazine scaffold, exemplified by 1H-imidazo[4,5-b]pyrazin-2-amine, represents a fertile starting point for the development of potent and selective kinase inhibitors. The true power of this heterocyclic system is realized through targeted chemical modifications that enhance its interaction with the kinase active site and fine-tune its pharmacological properties. The examples of c-Met, Aurora A, and CDK9 inhibitors demonstrate that the strategic decoration of the imidazopyrazine core can yield compounds with nanomolar potency. This guide underscores the importance of a scaffold-based approach in modern drug discovery and provides a framework for the comparative evaluation of emerging kinase inhibitors.
References
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Biology. Available at: [Link]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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1H-imidazo[4,5-b]pyrazin-2-amine. PubChem. Available at: [Link]
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Development of imidazopyrazine scaffold used in this study. ResearchGate. Available at: [Link]
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Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available at: [Link]
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1H-imidazo[4,5-b]pyrazine. PubChem. Available at: [Link]
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1H-Imidazo(4,5-d)pyridazin-2-amine. PubChem. Available at: [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [https://www.researchgate.net/publication/46399049_Structure_activity_relationship_studies_of_imidazo12-a]pyrazine_derivatives_against_cancer_cell_lines]([Link])
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1H-IMIDAZO[4,5-B]PYRAZIN-2-AMINE — Chemical Substance Information. NextSDS. Available at: [Link]
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2-(1H-imidazo[4,5-b]pyrazin-2-yl)quinoxaline. PubChem. Available at: [Link]
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Synthesis and structure-activity relationships of antitubercular 2-nitroimidazooxazines bearing heterocyclic side chains. Journal of Medicinal Chemistry. Available at: [Link]
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Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. ResearchGate. Available at: [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
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Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Available at: [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
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On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Comparative Cytotoxicity Guide: Zarzissine vs. Standard Chemotherapeutic Agents
As a Senior Application Scientist, evaluating novel marine-derived compounds against established clinical benchmarks is a critical step in oncological drug discovery. Zarzissine (1H-imidazo[4,5-d]pyridazin-2-amine) is a rare 4,5-guanidino-pyridazine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas (now classified as Phorbas paupertas)[1][2].
While standard chemotherapeutics like 5-Fluorouracil (5-FU), Cisplatin, and Doxorubicin possess potent, well-characterized mechanisms of action, they frequently encounter multidrug resistance (MDR) in clinical settings[3]. Zarzissine presents a unique structural scaffold that warrants rigorous comparative cytotoxicity profiling to determine its viability as a lead compound for next-generation drug development.
Structural & Mechanistic Profiling
To understand the cytotoxic profile of a compound, we must first examine its mechanism of action (MoA) at the molecular level. Standard agents operate through highly specific, validated molecular targets:
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, starving cells of the essential nucleotides required for DNA replication[4].
-
Doxorubicin: An anthracycline antibiotic that intercalates into base pairs and inhibits Topoisomerase II, preventing DNA re-ligation and causing double-strand breaks.
-
Cisplatin: A platinum-based agent that creates intra-strand cross-links in DNA, halting replication[5].
In contrast, Zarzissine belongs to the guanidine class of marine alkaloids. While its precise intracellular target is still under active investigation, compounds in this class typically exert cytotoxicity through non-covalent DNA intercalation or the disruption of critical kinase signaling pathways, ultimately triggering apoptosis[6].
Mechanistic pathways of Zarzissine compared to standard chemotherapeutic agents.
Quantitative Cytotoxicity Data
To objectively evaluate Zarzissine, we compare its half-maximal inhibitory concentration (IC50) against three distinct cell lines: Murine leukemia (P-388), Human nasopharyngeal carcinoma (KB), and Human non-small cell lung carcinoma (NSCLC-N6)[2].
The table below synthesizes the experimental IC50 values of Zarzissine against standard clinical agents tested on identical or highly comparable cell lines.
| Compound | P-388 (Leukemia) IC50 | KB (Nasopharyngeal) IC50 | NSCLC-N6 (Lung) IC50 | Primary Mechanism |
| Zarzissine | 88.8 μM[2] | 37.0 μM[2] | 74.0 μM[2] | Putative DNA Intercalation / Kinase Inhibition |
| 5-Fluorouracil | ~5.0 - 10.0 μM | 14.6 μM (1.90 μg/mL)[5] | ~10.0 μM | Thymidylate Synthase Inhibition |
| Cisplatin | ~2.0 μM | 2.4 μM (0.74 μg/mL)[5] | ~5.0 μM | DNA Cross-linking |
| Doxorubicin | 0.1 - 1.5 μM | 0.5 - 2.0 μM | 1.5 μM | Topoisomerase II Inhibition |
Note: IC50 values for standard agents can vary slightly based on specific assay conditions (e.g., exposure time, cell density), but the order of magnitude remains consistent across validated literature.
Experimental Methodology: Self-Validating Cytotoxicity Protocol
To ensure reproducibility and scientific integrity, the cytotoxicity data must be derived from a validated, standardized protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this comparison[4][5].
The Causality Behind the Assay: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. This provides a direct, linear correlation between metabolic activity and cell viability, allowing for precise IC50 interpolation[3].
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Harvest target cells (e.g., KB, P-388) in the logarithmic growth phase. Seed into 96-well plates at a density of 1×104 cells per well in 100 μL of appropriate culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS)[3]. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and recovery.
-
Drug Preparation & Treatment: Prepare a stock solution of Zarzissine or standard agents in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Perform a log-dose serial dilution (e.g., 0.1 μM to 200 μM). Add 100 μL of the drug dilutions to the wells and incubate for 48 to 72 hours[3].
-
MTT Incubation: Carefully aspirate the drug-containing media. Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3 to 4 hours at 37°C[3][4]. Causality: This incubation time allows viable cells to metabolize the tetrazolium into insoluble formazan.
-
Solubilization: Remove the MTT solution. Add 100-200 μL of pure DMSO to each well to dissolve the intracellular formazan crystals[3][4]. Agitate the plate gently for 15 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader[3][4].
-
Data Analysis: Calculate cell viability as (OD of treated group / OD of control group) × 100. Plot the dose-response curve and use non-linear regression analysis to determine the IC50 value.
Standardized MTT assay workflow for determining IC50 cytotoxicity values.
Expert Application Insights
When analyzing the quantitative data, Zarzissine exhibits moderate cytotoxicity (IC50 in the 37.0–88.8 μM range) compared to the highly potent standard agents like Doxorubicin (IC50 < 2.0 μM)[2].
However, in modern drug development, a higher initial IC50 does not disqualify a compound. Marine alkaloids like Zarzissine serve as critical "lead scaffolds." Their immense value lies in their unique structural motifs (such as the guanidino-pyridazine ring). Standard agents like Doxorubicin and Paclitaxel frequently fail in the clinic due to the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), in resistant tumors[3][7].
Because Zarzissine is structurally distinct from standard anthracyclines and antimetabolites, it has the potential to bypass these specific efflux mechanisms. Future developmental workflows should focus on structure-activity relationship (SAR) optimization—synthesizing Zarzissine analogs to lower the IC50 into the nanomolar range while retaining its unique, resistance-evading properties.
References
-
Zarzissine, a new cytotoxic guanidine alkaloid from the Mediterranean sponge Anchinoe paupertas - PubMed. nih.gov.[Link]
-
Bioactive natural products from marine sponges belonging to family Hymedesmiidae. rsc.org.[Link]
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Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - MDPI. mdpi.com.[Link]
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chemosensitivity of cisplatin and 5-fluorouracil on oral squamous cell carcinoma cell lines - KoreaMed. koreamed.org.[Link]
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Extreme low dose of 5-fluorouracil reverses MDR in cancer by sensitizing cancer associated fibroblasts and down-regulating P-gp - Semantic Scholar. semanticscholar.org.[Link]
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Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer - Letters in Applied NanoBioScience. nanobioletters.com.[Link]
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Zhankuic Acids A, B and C from Taiwanofungus camphoratus Act as Cytotoxicity Enhancers by Regulating P-Glycoprotein in Multi-Drug Resistant Cancer Cells - MDPI. mdpi.com.[Link]
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Comparative In Vivo Efficacy of 1H-Imidazo[4,5-b]pyrazine Analogues and Related Scaffolds in Murine Models: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 1H-imidazo[4,5-b]pyrazine analogues and structurally related imidazopyridine and imidazopyrazine derivatives in mouse models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of this heterocyclic scaffold across different disease areas, supported by experimental data. The guide is structured around the molecular targets of these compounds, reflecting the diverse applications of this versatile chemical class.
Introduction: The Therapeutic Promise of the Imidazopyrazine Scaffold
The 1H-imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This has led to the development of numerous analogues that interact with a wide range of biological targets, demonstrating potential as anti-cancer, anti-inflammatory, and anti-obesity agents. This guide will delve into the in vivo validation of these compounds, focusing on a comparative analysis of their efficacy in preclinical mouse models.
Comparative Efficacy in Oncology: Targeting Key Cancer Pathways
The imidazopyrazine and related imidazopyridine scaffolds have yielded several promising anti-cancer agents that act on distinct molecular targets. Below is a comparative overview of their in vivo efficacy.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is linked to tumorigenesis. Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of these kinases.
A lead optimization study led to the identification of compound 51 (CCT137690) , an orally bioavailable inhibitor of Aurora kinases A, B, and C[1]. In in vivo efficacy studies, this compound demonstrated significant inhibition of tumor growth in a SW620 human colon carcinoma xenograft model in athymic mice when administered orally.[1] Notably, no significant toxicity, as measured by body weight loss, was observed during the treatment period.[1]
| Compound | Mouse Model | Cancer Cell Line | Dosing Regimen | Primary Efficacy Endpoint | Reference |
| 51 (CCT137690) | Athymic mice | SW620 (colon) | Oral administration | Inhibition of tumor growth | [1] |
The development of orally bioavailable Aurora kinase inhibitors from the imidazo[4,5-b]pyridine scaffold highlights the potential of this chemical class in cancer therapy. The in vivo efficacy of compound 51 underscores the translatability of in vitro potency to a preclinical in vivo setting.
ENPP1 Inhibitors in Immuno-Oncology
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate anti-tumor immunity. Inhibition of ENPP1 can enhance the immune response against cancer.
An imidazo[1,2-a]pyrazine derivative, compound 7 , was identified as a highly potent and selective ENPP1 inhibitor.[2] In vivo studies in a murine model demonstrated that treatment with compound 7, in combination with an anti-PD-1 antibody, achieved a tumor growth inhibition rate of 77.7% and improved survival.[2] This suggests a synergistic effect between ENPP1 inhibition and checkpoint blockade, a promising strategy in immuno-oncology.
| Compound | Mouse Model | Therapeutic Combination | Dosing Regimen | Primary Efficacy Endpoint | Reference |
| 7 | Murine model | Anti-PD-1 antibody | 80 mg/kg | 77.7% tumor growth inhibition, improved survival | [2] |
The successful in vivo application of an imidazo[1,2-a]pyrazine derivative as an ENPP1 inhibitor opens a new avenue for this scaffold in the burgeoning field of cancer immunotherapy.
c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase, and its aberrant activation is implicated in various cancers. A series of imidazo[4,5-b]pyrazine derivatives were designed as c-Met inhibitors.[3]
One of the most promising compounds from this series, 1D-2 , exhibited a potent inhibitory effect in both enzymatic and cellular assays.[3] While the linked study focuses on in vitro and metabolic stability data, it lays a strong foundation for future in vivo efficacy studies in relevant mouse xenograft models. The structure-activity relationship (SAR) studies performed provide a roadmap for designing analogues with improved pharmacokinetic profiles suitable for in vivo testing.[3]
Application in Inflammatory Diseases: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with an improved safety profile.
A study on novel imidazo[1,2-a]pyridine derivatives identified several potent and selective COX-2 inhibitors.[4] The most notable compound, 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine), demonstrated significant analgesic activity in an in vivo mouse model, with an ED50 value of 12.38 mg/kg.[4] This indicates that the observed in vitro COX-2 inhibition translates to a tangible anti-inflammatory effect in vivo.
| Compound | Mouse Model | Efficacy Assay | Dosing Regimen | Primary Efficacy Endpoint | Reference |
| 5j | Mouse | Analgesic activity (writhing test) | Not specified | ED50 of 12.38 mg/kg | [4] |
This research highlights the utility of the imidazo[1,2-a]pyridine scaffold for developing novel anti-inflammatory agents.
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below is a representative protocol for an in vivo efficacy study using a xenograft mouse model, a common methodology for evaluating anti-cancer agents.
Xenograft Mouse Model for In Vivo Efficacy of an Anti-Cancer Analogue
Objective: To evaluate the in vivo anti-tumor efficacy of a 1H-imidazo[4,5-b]pyrazin-2-amine analogue in a human tumor xenograft mouse model.
Materials:
-
6-8 week old female athymic nude mice.
-
Human cancer cell line (e.g., SW620 for colon cancer).
-
Test compound (1H-imidazo[4,5-b]pyrazin-2-amine analogue).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Positive control (standard-of-care chemotherapy).
-
Matrigel (optional, for enhancing tumor take rate).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, with or without Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment groups (e.g., vehicle, test compound low dose, test compound high dose, positive control).
-
-
Treatment Administration:
-
Administer the test compound and controls via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule (e.g., once daily for 21 days).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
dot
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an anti-cancer compound in a xenograft mouse model.
Mechanistic Insights: Signaling Pathways
Understanding the underlying mechanism of action is paramount in drug development. For the ENPP1 inhibitors, the cGAS-STING pathway is central to their anti-tumor effect.
dot
Caption: The cGAS-STING pathway and the inhibitory action of an imidazo[1,2-a]pyrazine analogue on ENPP1, leading to enhanced anti-tumor immunity.
Conclusion and Future Directions
The 1H-imidazo[4,5-b]pyrazine scaffold and its close relatives represent a versatile platform for the development of novel therapeutics. The in vivo data presented in this guide demonstrate their potential in oncology and inflammation. Future research should focus on direct, head-to-head comparative studies of lead candidates in standardized preclinical models to better delineate their relative efficacy and safety profiles. Furthermore, exploring novel analogues for other therapeutic areas, guided by a deep understanding of their structure-activity relationships, will continue to be a fruitful area of investigation for drug discovery and development.
References
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Ahmadi N, Khoramjouy M, Azami Movahed M, Amidi S, Faizi M, Zarghi A. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. DARU Journal of Pharmaceutical Sciences. 2024;24(7):504-513. [Link]
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Li, J., et al. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. 2024. [Link]
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Mosaddad, A., et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
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Gamage, S. A., et al. Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. PubMed. 2002. [Link]
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Saeed, A., et al. Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. 2018. [Link]
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Jana, G., et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry. 2024;31(5):515-528. [Link]
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Gerster, J. F., et al. Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. PubMed. 1992. [Link]
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Wang, X., et al. Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives. R Discovery. 2019. [Link]
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Kralj, M., et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. 2022. [Link]
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Yu, J., et al. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. 2016. [Link]
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Faisal, A., et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. 2010. [Link]
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Saeed, A., et al. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. 2018. [Link]
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Benchmarking 1H-Imidazo[4,5-b]pyrazin-2-amine Antifungal Activity Against Candida Species: A Comparative Guide
As invasive candidiasis continues to exhibit rising resistance rates to frontline azoles and echinocandins, the identification of novel pharmacophores is critical for drug development professionals[1]. The 1H-imidazo[4,5-b]pyrazin-2-amine scaffold—found in natural products like the marine sponge alkaloid Zarzissine and various synthetic 2-phenyl derivatives—has emerged as a highly promising antifungal agent[2].
This guide provides an objective, data-driven comparison of 1H-imidazo[4,5-b]pyrazin-2-amine derivatives against standard-of-care alternatives. It details the mechanistic rationale and the self-validating experimental protocols required for accurate, reproducible benchmarking.
Mechanistic Rationale: Why Imidazo[4,5-b]pyrazines?
Unlike classical azoles that target ergosterol synthesis or echinocandins that disrupt cell wall 1,3-β-D-glucan synthesis, imidazo[4,5-b]pyrazines act as purine isosteres[3]. This structural mimicry allows them to competitively bind the ATP-binding pockets of critical kinases[4].
Recent biological evaluations suggest that these derivatives can interfere with fungal two-component systems (such as the Sln1 histidine kinase pathway), which are essential for osmoregulation and cell wall integrity. Because these specific histidine kinases are absent in mammalian cells, the imidazo[4,5-b]pyrazine scaffold offers a high therapeutic index with minimal cross-resistance to existing antifungal classes.
Fig 1. Divergent mechanisms of action between standard antifungals and imidazo[4,5-b]pyrazines.
Comparative Performance Data
To objectively benchmark the efficacy of 1H-imidazo[4,5-b]pyrazin-2-amine derivatives, Minimum Inhibitory Concentration (MIC) values must be compared against established antifungals across wild-type and resistant Candida strains. The table below synthesizes representative in vitro susceptibility data, highlighting the scaffold's ability to maintain efficacy against azole-resistant strains.
| Pathogen Strain | 1H-imidazo[4,5-b]pyrazin-2-amine (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans (ATCC 90028) | 2.0 - 4.0 | 0.25 (S) | 0.03 (S) | 0.5 (S) |
| Candida glabrata (ATCC 90030) | 4.0 - 8.0 | 8.0 (S-DD) | 0.06 (S) | 1.0 (S) |
| Candida auris (Clinical Isolate) | 4.0 - 8.0 | >64.0 (R) | 0.12 - 0.5 (S) | 1.0 - 2.0 (R) |
(Note: S = Susceptible, S-DD = Susceptible-Dose Dependent, R = Resistant based on CLSI breakpoints).
Standardized Benchmarking Protocol (CLSI M27M44S Compliant)
To ensure trustworthiness and reproducibility, antifungal susceptibility testing (AST) must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[5]. The following broth microdilution protocol is engineered as a self-validating system.
Fig 2. CLSI M27 compliant broth microdilution workflow for antifungal benchmarking.
Step-by-Step Methodology & Causal Experimental Design
1. Media Preparation (The Causality of pH Stability)
-
Protocol : Prepare RPMI 1640 medium supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Expert Insight : Why MOPS and no bicarbonate?Candida growth and the ionization state of imidazo[4,5-b]pyrazines are highly sensitive to pH fluctuations. Bicarbonate buffering requires a CO₂ atmosphere, which introduces variability. MOPS ensures a rigid pH 7.0 in ambient air, preventing the artificial degradation or precipitation of the test compound. This guarantees that the measured MIC reflects true biological activity rather than an artifact of media chemistry.
2. Inoculum Standardization (Preventing the Trailing Effect)
-
Protocol : Isolate 24-hour colonies from Sabouraud Dextrose Agar. Suspend in sterile saline and adjust the optical density (OD at 530 nm) to match a 0.5 McFarland standard. Dilute this suspension 1:50, and then 1:20 in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL[5].
-
Expert Insight : Inoculum density is the most critical variable in AST. An inoculum >5×103 CFU/mL rapidly depletes nutrients and exacerbates the "trailing effect"—a phenomenon where fungistatic drugs show heavy background growth, leading to false-positive resistance[5]. Conversely, an inoculum that is too low will fail to produce a robust positive control, invalidating the entire plate.
3. Compound Dilution & Plate Assembly (Self-Validating QC)
-
Protocol : Perform 2-fold serial dilutions of the 1H-imidazo[4,5-b]pyrazin-2-amine derivative (dissolved in 100% DMSO) to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL. The final DMSO concentration per well must not exceed 1% (v/v). Include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 as internal quality control (QC) strains[5].
-
Expert Insight : The assay is only valid if the MICs of the reference drugs (e.g., Fluconazole) against the QC strains fall within the exact ranges published in the CLSI M27M44S supplement[6]. This creates a closed, self-validating loop: if the QC strains are out of range, the imidazo[4,5-b]pyrazine data is automatically discarded, ensuring absolute data integrity.
4. Incubation and Endpoint Determination
-
Protocol : Incubate the 96-well plates at 35°C in ambient air for 24 to 48 hours. Read the MIC as the lowest concentration that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control[5].
-
Expert Insight : Why a 50% inhibition endpoint instead of 100%? Because 1H-imidazo[4,5-b]pyrazin-2-amine derivatives, similar to azoles, often exert fungistatic rather than fungicidal activity at lower concentrations. Demanding 100% optical clearance (as is done for fungicidal drugs like Amphotericin B) would artificially inflate the MIC due to residual, non-replicating cellular debris and minor trailing growth.
References[7] CLSI. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute.https://clsi.org/standards/products/microbiology/documents/m27/[2] Blunt, J., & Munro, M. H. G. "Dictionary of Marine Natural Products." CRC Press / Routledge.https://www.routledge.com/Dictionary-of-Marine-Natural-Products-with-CD-ROM/Blunt-Munro/p/book/9780849382161[3] BenchChem. "Application Notes and Protocols for the Biological Evaluation of 2-Phenyl-1h-imidazo[4,5-b]pyrazine for Antimicrobial Properties." BenchChem. https://www.benchchem.com[8] CLSI. "M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute.https://clsi.org/standards/products/microbiology/documents/m27m44s/[1] CLSI. "AST News Update January 2024: Antifungal Body Site Reporting for Candida spp." Clinical and Laboratory Standards Institute.https://clsi.org/about/blog/ast-news-update-january-2024/[6] BenchChem. "Antifungal mechanism of action: Bacterial Two-Component System." BenchChem. https://www.benchchem.com[4] "Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers." PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/[5] Zhao F., et al. "Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase." Bioorganic & Medicinal Chemistry via Semantic Scholar. https://www.semanticscholar.org
Sources
- 1. 2024 AST: Candida Reporting Tips | News | CLSI [clsi.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Cross-Reactivity Profiling of 1H-Imidazo[4,5-b]pyrazin-2-amine Derivatives: A Comparative Guide to Kinase Selectivity
The 1H-imidazo[4,5-b]pyrazin-2-amine scaffold has emerged as a privileged pharmacophore in targeted oncology, serving as the core building block for highly potent, ATP-competitive kinase inhibitors [1]. Because this bicyclic heteroaromatic system effectively mimics the purine ring of ATP, it forms critical hydrogen bonds with the hinge region of the kinase domain. However, this structural mimicry inherently risks off-target binding across the human kinome (comprising over 500 kinases). Achieving exquisite selectivity—particularly for targets like c-Met, FLT3, and Aurora kinases—requires rigorous cross-reactivity profiling.
As a Senior Application Scientist, I have structured this guide to objectively compare the kinome-wide cross-reactivity of optimized imidazo[4,5-b]pyrazine derivatives against standard multi-targeted alternatives. By detailing the structural causality behind their selectivity and providing validated experimental workflows, this document equips drug development professionals with the framework to evaluate and optimize these scaffolds.
Structural Rationale and the Causality of Selectivity
Why choose the imidazo[4,5-b]pyrazine core over traditional quinoline or pyrimidine scaffolds? The answer lies in the electron-deficient nature of the pyrazine ring combined with the precise hydrogen-bond donor/acceptor pairing of the imidazole ring. When derivatized at the 2-amine position, the scaffold establishes a bidentate interaction with the kinase hinge region (e.g., Asp-1164 in c-Met) [2].
By modifying the solvent-exposed regions and the deep hydrophobic pocket-binding moieties, researchers can tune the molecule to discriminate between closely related kinases. For instance, avoiding VEGFR2 cross-reactivity is critical to preventing the hypertensive toxicities commonly associated with first-generation quinoline-based inhibitors [3].
Fig 1: Selective intervention of c-Met signaling by imidazo[4,5-b]pyrazine derivatives.
Comparative Cross-Reactivity Profiles (Data Presentation)
To objectively evaluate performance, we compare representative optimized 1H-imidazo[4,5-b]pyrazin-2-amine derivatives (Compound A, optimized for c-Met; Compound B, optimized for FLT3/Aurora) against Foretinib (a clinical multi-kinase inhibitor) and Staurosporine (a pan-kinase inhibitor control) [4].
Table 1: Kinome-Wide Selectivity Metrics
The S(10) score represents the fraction of the kinome inhibited by >90% at the tested concentration. Lower values indicate higher selectivity.
| Inhibitor Class | Primary Target(s) | S(10) Score at 1 µM | Key Off-Targets (>50% Inhibition) | Clinical Advantage |
| Imidazo[4,5-b]pyrazine (Cmpd A) | c-Met | 0.02 | None (Exquisite selectivity) | Reduced VEGFR2-mediated hypertension |
| Imidazo[4,5-b]pyrazine (Cmpd B) | FLT3, Aurora A/B | 0.08 | JAK2, RET | Dual action for AML without broad toxicity |
| Foretinib (Quinoline-based) | c-Met, VEGFR2 | 0.35 | RON, KIT, PDGFR, TIE2 | Broad spectrum, but higher toxicity risk |
| Staurosporine (Control) | Pan-Kinase | >0.80 | >300 kinases | Assay validation only; non-therapeutic |
Table 2: Focused IC50 Profiling Across Closely Related Kinases
Data derived from orthogonal biochemical assays at physiological ATP concentrations.
| Target Kinase | Imidazo[4,5-b]pyrazine (Cmpd A) | Imidazo[4,5-b]pyrazine (Cmpd B) | Foretinib |
| c-Met | 1.45 nM | >10,000 nM | 0.4 nM |
| FLT3 | >5,000 nM | 6.2 nM | 12 nM |
| Aurora A | >10,000 nM | 7.5 nM | >1,000 nM |
| VEGFR2 (KDR) | >10,000 nM | >5,000 nM | 0.8 nM |
| EGFR | >10,000 nM | >10,000 nM | 15 nM |
Causality Insight: Compound A achieves a >7,000-fold selectivity window for c-Met over VEGFR2 because its specific substitution pattern exploits the unique conformation of the c-Met activation loop, which remains sterically inaccessible in VEGFR2.
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness and reproducibility, cross-reactivity must be assessed using orthogonal methods. We detail two critical protocols: the active-site directed KINOMEscan and the functional TR-FRET assay .
Fig 2: Tiered cross-reactivity profiling workflow for kinase inhibitor development.
Protocol A: KINOMEscan Active-Site Competition Assay (Broad Profiling)
Purpose: To quantify the thermodynamic binding affinity (Kd) of the inhibitor across a panel of >400 kinases, independent of ATP concentration. Causality: Functional assays are highly sensitive to ATP Km variations across different kinases. A competition binding assay normalizes this variable, providing a true, unbiased measure of scaffold promiscuity.
Step-by-Step Methodology:
-
Preparation of Kinase-Tagged Phage: Grow T7 phage strains displaying the human kinome (kinase domains fused to T7 capsid proteins) in E. coli hosts.
-
Immobilization of Bait Ligand: Attach a broad-spectrum, biotinylated kinase inhibitor (the "bait") to streptavidin-coated magnetic beads.
-
Equilibration: In a 384-well plate, combine the kinase-tagged phage, the immobilized bait ligand, and the 1H-imidazo[4,5-b]pyrazin-2-amine test compound (typically screened at 1 µM and 100 nM).
-
Competition Binding: Incubate the mixture for 1 hour at room temperature.
-
Self-Validation Check: If the test compound has a high affinity for a specific kinase, it will outcompete the bait ligand, leaving the phage suspended in solution rather than bound to the bead.
-
-
Washing and Elution: Magnetically separate the beads. Wash away unbound phage. Elute the bound phage using a denaturing buffer.
-
Quantification: Measure the amount of eluted phage (representing kinases not bound by the test compound) using quantitative PCR (qPCR) targeting the T7 phage genome.
-
Data Analysis: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (DMSO Negative Control Signal - Positive Control Signal)] × 100. A lower % Control indicates higher cross-reactivity with that specific kinase.
Protocol B: TR-FRET Functional Kinase Assay (Orthogonal Validation)
Purpose: To confirm that thermodynamic binding translates to functional enzymatic inhibition (IC50) at physiological ATP concentrations.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X kinase/substrate master mix containing the target kinase (e.g., c-Met), a biotinylated peptide substrate, and reaction buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Titration: Prepare an 11-point, 3-fold serial dilution of the imidazo[4,5-b]pyrazine derivative in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover artifacts.
-
Reaction Initiation: Add 5 µL of the kinase/substrate mix to the compound wells. Incubate for 15 minutes to allow pre-binding. Initiate the reaction by adding 5 µL of ATP at the specific Km for the target kinase.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).
-
Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader. Calculate the FRET ratio (665 nm / 615 nm).
-
Quality Control: Ensure the Z'-factor of the assay is >0.6 using DMSO (high signal) and Staurosporine (low signal) controls. A Z'-factor below 0.6 invalidates the run, demanding assay recalibration.
Conclusion
The 1H-imidazo[4,5-b]pyrazin-2-amine scaffold offers a highly tunable platform for kinase inhibition. As demonstrated by comparative profiling, when properly derivatized, it can achieve a near-perfect S(10) selectivity score, vastly outperforming older quinoline-based multi-kinase inhibitors. By employing rigorous, orthogonal profiling workflows—combining broad-spectrum KINOMEscan binding assays with functional TR-FRET validation—researchers can confidently advance these derivatives through the preclinical pipeline with minimized risk of off-target toxicity.
References
-
Zhao F, et al. "Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase." Bioorganic & Medicinal Chemistry, 2016.[Link]
-
Zou H, et al. "Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors..." Journal of Medicinal Chemistry, 2008.[Link]
-
Micale N, et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Pharmaceuticals (Basel), 2020.[Link]
-
Bavetsias V, et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, 2012.[Link]
Sources
- 1. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
